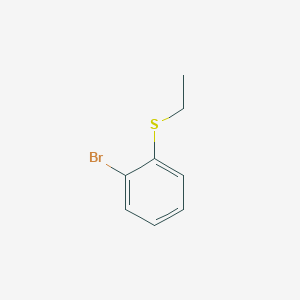

2-Bromophenyl ethyl sulfide

Description

BenchChem offers high-quality 2-Bromophenyl ethyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromophenyl ethyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-ethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUXZHQDXRDRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20517640 | |

| Record name | 1-Bromo-2-(ethylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87424-98-4 | |

| Record name | 1-Bromo-2-(ethylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromophenyl Ethyl Sulfide: A Strategic Thioether Scaffold for Heterocyclic Synthesis

Topic: 2-Bromophenyl ethyl sulfide (CAS 87424-98-4) Content Type: Technical Whitepaper / Application Guide Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary

2-Bromophenyl ethyl sulfide (CAS 87424-98-4), also known as 1-bromo-2-(ethylthio)benzene, is a bifunctional organosulfur building block characterized by an ortho-bromoaryl motif adjacent to an ethylthio ether. Its structural duality—offering both an electrophilic aryl halide handle and a nucleophilic/oxidizable sulfur center—makes it a critical intermediate in the synthesis of benzothiophenes , diaryl sulfides , and sulfone-based pharmacophores .

This guide details the physicochemical profile, validated synthesis protocols, and divergent application pathways of this compound, specifically focusing on its utility in palladium-catalyzed cyclizations and late-stage functionalization strategies in drug discovery.

Physicochemical Profile

| Property | Data | Note |

| CAS Number | 87424-98-4 | |

| IUPAC Name | 1-Bromo-2-(ethylsulfanyl)benzene | |

| Molecular Formula | C₈H₉BrS | |

| Molecular Weight | 217.13 g/mol | |

| Appearance | Colorless to pale yellow liquid | Oxidizes slowly in air |

| Boiling Point | ~248 °C (at 760 mmHg) | Predicted; distillable under vacuum |

| Density | 1.41 ± 0.1 g/cm³ | Denser than water |

| Solubility | DCM, THF, Toluene, Ethyl Acetate | Immiscible in water |

| Flash Point | ~103 °C | Combustible |

Synthetic Route: Validated Protocol

The most robust industrial and laboratory-scale synthesis involves the chemoselective S-alkylation of 2-bromothiophenol. This route avoids the use of odorous ethanethiol and expensive palladium catalysts required for alternative C-S coupling routes.

Protocol: S-Alkylation of 2-Bromothiophenol

-

Reaction Type: Nucleophilic Substitution (SN2)

-

Scale: 10 mmol to 1 mol

-

Yield: 92–96%

Reagents:

-

Substrate: 2-Bromothiophenol (1.0 equiv)

-

Electrophile: Bromoethane (1.2 equiv) or Iodoethane (1.1 equiv)

-

Base: Potassium Carbonate (K₂CO₃, 2.0 equiv)

-

Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with 2-bromothiophenol (1.0 equiv) and anhydrous DMF (5 mL/mmol).

-

Deprotonation: Add K₂CO₃ (2.0 equiv) in a single portion. Stir at room temperature for 15 minutes. The solution may turn slightly yellow as the thiolate anion forms.

-

Alkylation: Add Bromoethane (1.2 equiv) dropwise via syringe to control the exotherm.

-

Reaction: Stir the mixture at 60 °C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1] The starting thiol peak should disappear.

-

Workup: Quench with water (double the reaction volume) and extract with Ethyl Acetate (3x). Wash the combined organics with water (to remove DMF) and brine.

-

Purification: Dry over MgSO₄, filter, and concentrate. The crude oil is typically >95% pure. If necessary, purify via vacuum distillation or short-path silica plug (eluting with 100% Hexanes).

Figure 1: Standard S-alkylation workflow for the synthesis of CAS 87424-98-4.

Reactivity & Applications in Drug Discovery

2-Bromophenyl ethyl sulfide serves as a "divergent intermediate." The bromine atom allows for carbon-carbon bond formation, while the sulfur atom allows for oxidation state modulation or heterocycle formation.

A. Benzothiophene Synthesis (The Core Utility)

This molecule is a classic precursor for Benzo[b]thiophenes , a scaffold found in SERMs (e.g., Raloxifene) and anti-inflammatory agents.

-

Mechanism: Sonogashira coupling of the aryl bromide with a terminal alkyne, followed by electrophilic cyclization mediated by I₂ or metal catalysts (Au, Cu).

-

Why use this CAS? It introduces the sulfur atom pre-attached to the aromatic ring, simplifying the retrosynthesis of 3-substituted benzothiophenes.

B. Divergent Functionalization

-

Suzuki-Miyaura Coupling: The Ar-Br bond reacts with boronic acids to form 2-ethylthio-biaryls .

-

Buchwald-Hartwig Amination: Converts the Ar-Br to an aniline derivative, useful for synthesizing phenothiazine analogues.

-

Sulfur Oxidation: Treatment with m-CPBA or H₂O₂ converts the sulfide to the Sulfoxide (S=O) or Sulfone (O=S=O) . Sulfones are critical bioisosteres for carbonyls in modern medicinal chemistry (e.g., Endothelin Receptor Antagonists).

Figure 2: Divergent synthetic utility of 2-bromophenyl ethyl sulfide in medicinal chemistry.

Handling & Safety (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for ortho-halo thioethers.

-

Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

-

Odor Control: Like most low-molecular-weight sulfides, it possesses a characteristic disagreeable odor (though less volatile than ethanethiol). Use only in a functioning fume hood. Bleach (NaOCl) is an effective decontaminant for glassware.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Sulfur compounds can slowly oxidize to sulfoxides upon prolonged exposure to air.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16089: 1-Bromo-2-(ethylthio)benzene. PubChem. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Benzothiophenes. Organic Chemistry Portal. Available at: [Link]

-

Royal Society of Chemistry. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. RSC Advances. Available at: [Link]

-

National Institutes of Health. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery. PMC. Available at: [Link]

Sources

2-Bromophenyl ethyl sulfide molecular weight and formula

Technical Whitepaper: 2-Bromophenyl Ethyl Sulfide

Executive Summary 2-Bromophenyl ethyl sulfide (CAS: 87424-98-4) represents a critical bifunctional intermediate in medicinal chemistry and advanced organic synthesis. Characterized by the coexistence of a labile aryl bromide and a stable thioether moiety, this compound serves as a strategic scaffold for orthogonal functionalization. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and its utility as a building block in the development of sulfur-containing pharmacophores.

Physicochemical Profile

The structural integrity of 2-Bromophenyl ethyl sulfide relies on the electronic interplay between the electron-donating ethylthio group and the electron-withdrawing bromine atom. This substitution pattern dictates its reactivity profile, making it susceptible to electrophilic aromatic substitution at the para position relative to the sulfide, and nucleophilic displacement or metal insertion at the bromine site.

Table 1: Core Physicochemical Specifications

| Property | Specification | Technical Note |

| IUPAC Name | 1-Bromo-2-(ethylthio)benzene | Primary nomenclature for regulatory documentation. |

| CAS Number | 87424-98-4 | Essential for inventory and safety tracking. |

| Molecular Formula | C₈H₉BrS | Carbon (44.25%), Hydrogen (4.18%), Bromine (36.80%), Sulfur (14.77%). |

| Molecular Weight | 217.13 g/mol | Monoisotopic mass: 215.9608 Da. |

| Appearance | Colorless to pale yellow liquid | Coloration often indicates trace oxidation to sulfoxide. |

| Density | 1.40 ± 0.1 g/cm³ | High density necessitates careful phase separation protocols. |

| Boiling Point | ~248°C (760 mmHg) | High boiling point allows for high-temperature coupling reactions without evaporative loss. |

| Solubility | DCM, EtOAc, Toluene | Immiscible in water; requires drying agents (MgSO₄) post-extraction. |

Synthetic Pathways & Methodology

Protocol A: S-Alkylation of 2-Bromothiophenol (Recommended)

Rationale: This method utilizes the high nucleophilicity of the thiolate anion generated in situ, avoiding the need for expensive Pd/Cu catalysts.

Reagents:

-

Substrate: 2-Bromothiophenol (1.0 equiv)[1]

-

Alkylating Agent: Ethyl Iodide (1.1 equiv) or Ethyl Bromide (1.2 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

-

Solvent: DMF or Acetone (anhydrous)

Step-by-Step Workflow:

-

Activation: Charge a flame-dried reaction flask with 2-bromothiophenol and anhydrous DMF (0.5 M concentration). Add K₂CO₃ and stir at 0°C for 15 minutes. Technical Insight: Lower temperature prevents disulfide formation during the initial deprotonation.

-

Alkylation: Add Ethyl Iodide dropwise. The reaction is exothermic; maintain internal temperature <10°C during addition.

-

Propagation: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The thiol spot (Rf ~0.6) should disappear, replaced by the sulfide (Rf ~0.8).

-

Workup: Quench with water to dissolve inorganic salts. Extract with Ethyl Acetate (3x).[2] Wash organics with 1M NaOH (to remove unreacted thiol) followed by brine.

-

Purification: Dry over Na₂SO₄ and concentrate. If necessary, purify via vacuum distillation or silica flash chromatography (100% Hexanes).

Visualization: Synthesis Logic

Figure 1: Nucleophilic substitution pathway for the synthesis of 2-Bromophenyl ethyl sulfide, highlighting the critical intermediate activation step.

Reactivity & Applications in Drug Development

The value of 2-Bromophenyl ethyl sulfide lies in its orthogonal reactivity . The molecule possesses two distinct reaction handles that can be manipulated independently, allowing for the construction of complex molecular architectures found in antipsychotics, anti-inflammatories, and cardiovascular drugs.

A. The Bromide Handle: Metal-Catalyzed Cross-Coupling

The aryl bromide is a prime candidate for Palladium-catalyzed reactions. The ethyl sulfide moiety is generally stable under these conditions, provided strong oxidants are avoided.

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl thioethers.

-

Buchwald-Hartwig Amination: Displacement of the bromide with amines to generate aniline derivatives, precursors to phenothiazine-like drugs.

B. The Sulfide Handle: Oxidation & Functionalization

The sulfur atom can be selectively oxidized to the sulfoxide (chiral centers possible) or sulfone, altering the lipophilicity and metabolic stability of the drug candidate.

-

Sulfoxide (S=O): Generated using NaIO₄ or mild H₂O₂.

-

Sulfone (O=S=O): Generated using mCPBA (2+ equiv). Sulfones are common pharmacophores for enhancing solubility and hydrogen bonding.

Strategic Workflow: Orthogonal Functionalization

Figure 2: Divergent synthetic utility showing how the bromide and sulfide handles allow for scaffold extension or physicochemical tuning.

Analytical Characterization

To ensure the integrity of the synthesized material, the following spectral signatures must be verified.

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region: Multiplets at δ 7.55 (dd, 1H, ortho-Br), 7.30–7.00 (m, 3H).

-

Aliphatic Region: Quartet at δ 2.95 (2H, S-CH ₂-CH₃), Triplet at δ 1.35 (3H, S-CH₂-CH ₃).

-

Note: The chemical shift of the methylene protons (2.95 ppm) is diagnostic for the sulfide. Oxidation to sulfoxide shifts this significantly downfield (~3.2 ppm).

-

-

Mass Spectrometry (GC-MS):

-

Parent ion peaks [M]⁺ and [M+2]⁺ at m/z 216 and 218 in a 1:1 ratio (characteristic bromine isotope pattern).

-

Fragment loss of ethyl group [M-29]⁺.

-

Safety & Handling Protocols

-

Hazard Identification: Irritating to eyes, respiratory system, and skin (H315, H319, H335).[3]

-

Odor Control: Like most aryl sulfides, this compound has a distinct, unpleasant odor. All manipulations must occur within a fume hood. Glassware should be treated with bleach (sodium hypochlorite) post-reaction to oxidize residual sulfides and neutralize odor.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent slow oxidation to the sulfoxide.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87424-98-4, 2-Bromophenyl ethyl sulfide. Retrieved from [Link]

-

ChemSrc (2025). 2-Bromophenyl Ethyl Sulfide MSDS and Properties. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Aryl Sulfides and Diaryl Sulfides. Retrieved from [Link]

-

Mustafa, M., & Winum, J. Y. (2022). The importance of sulfur-containing motifs in drug design and discovery.[4] Expert Opinion on Drug Discovery, 17(5), 501-512.[4] Retrieved from [Link]

Sources

- 1. 2-Bromophenyl Ethyl Sulfide | CAS#:87424-98-4 | Chemsrc [chemsrc.com]

- 2. site5.toocle.com [site5.toocle.com]

- 3. 1-Bromo-2-ethylbenzene | C8H9Br | CID 16089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 2-Bromophenyl ethyl sulfide from 2-bromothiophenol

From 2-Bromothiophenol via Nucleophilic S-Alkylation

Executive Summary

This technical guide details the synthesis of 2-Bromophenyl ethyl sulfide (CAS: 87424-98-4), a critical intermediate in the development of sulfur-containing heterocycles and pharmaceutical scaffolds. The protocol utilizes a Williamson-type ether synthesis adapted for sulfur (thioetherification), employing 2-bromothiophenol as the nucleophile and ethyl iodide (or bromide) as the electrophile under basic conditions.

Key Technical Considerations:

-

Reaction Type:

Nucleophilic Substitution. -

Yield Expectation: 85–95% (Optimized).

-

Critical Control Point: Prevention of disulfide dimerization (2,2'-dibromodiphenyl disulfide) via inert atmosphere and stoichiometric control.

-

Safety: Strict odor control protocols using hypochlorite scrubbers are mandatory due to the potent stench of thiophenols.

Mechanistic Foundation & Reaction Design

The Chemical Pathway

The synthesis proceeds via the deprotonation of the thiol to form a highly nucleophilic thiolate anion, followed by an

Why this route?

Unlike phenols, thiophenols are significantly more acidic (

The Ortho-Effect:

The bromine atom at the ortho position exerts an inductive electron-withdrawing effect (-I), slightly increasing the acidity of the thiol group compared to unsubstituted thiophenol. However, it also introduces steric bulk. While sulfur is a large nucleophile capable of bypassing some steric hindrance, the use of a polar aprotic solvent (DMF or Acetone) is crucial to solvate the cation (

Reaction Mechanism Diagram

Figure 1: Mechanistic pathway highlighting the critical SN2 step and the risk of oxidative dimerization.

Strategic Reagent Selection

| Reagent | Role | Recommendation | Technical Rationale |

| 2-Bromothiophenol | Substrate | >98% Purity | Impurities (disulfides) reduce yield. If liquid is dark/yellow, distill or reduce with |

| Ethyl Iodide (EtI) | Electrophile | Preferred | Iodide is a better leaving group than bromide, allowing the reaction to proceed at lower temperatures (RT), minimizing thermal oxidation. |

| Potassium Carbonate | Base | Anhydrous | Mild enough to prevent side reactions; strong enough to fully deprotonate Ar-SH. Granular form is preferred for ease of filtration. |

| DMF (Dimethylformamide) | Solvent | Primary | High dielectric constant promotes |

Standard Operating Procedure (SOP)

Scale: 10 mmol (Representative) Time: 2–4 Hours

Equipment Preparation

-

Flame-dried 50 mL Round Bottom Flask (RBF).

-

Magnetic stir bar.

-

Nitrogen (

) balloon or manifold line. -

CRITICAL: All exhaust must be vented into a bleach (sodium hypochlorite) scrubber to neutralize sulfur odors.

Step-by-Step Protocol

-

Charging: To the RBF, add 2-bromothiophenol (1.89 g, 10 mmol) and anhydrous DMF (15 mL).

-

Inerting: Sparge the solution with Nitrogen for 5 minutes to remove dissolved oxygen (prevents disulfide formation).

-

Deprotonation: Add

(2.07 g, 15 mmol, 1.5 eq) in a single portion. Stir at Room Temperature (RT) for 15 minutes. The solution may change color (often yellowing) as the thiolate forms. -

Alkylation: Add Ethyl Iodide (1.71 g, 0.88 mL, 11 mmol, 1.1 eq) dropwise via syringe.

-

Note: If using Ethyl Bromide, mild heating (40–50°C) may be required.

-

-

Reaction: Stir at RT for 2–3 hours.

-

Monitoring: Check reaction progress via TLC (Hexanes:EtOAc 9:1).

-

Starting Material (

): ~0.6 (UV active, smells strongly). -

Product (

): ~0.8 (UV active, distinct spot). -

Disulfide Impurity: often stays near the baseline or runs very high depending on solvent; usually visible as a bright yellow spot if iodine stain is used.

-

Workup & Purification Flowchart

Figure 2: Optimized workup procedure ensuring removal of polar solvent (DMF) and odor neutralization.

Characterization & Validation

To validate the synthesis, compare your isolated material against these standard parameters.

Physical Properties

-

Appearance: Clear, colorless to pale yellow oil.

-

Boiling Point: ~120–125°C at 10 mmHg (Lit. ~248°C at 760 mmHg).

-

Density: ~1.42 g/mL.

NMR Spectroscopy (Expected Data)

The ortho-bromo substituent creates a distinct splitting pattern in the aromatic region.

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 7.55 | Doublet (d) | 1H | Ar-H (Ortho to Br) | |

| 7.25 – 7.35 | Multiplet (m) | 2H | Ar-H (Meta/Para) | |

| 7.00 – 7.10 | Multiplet (m) | 1H | Ar-H (Ortho to S) | |

| 2.95 | Quartet (q) | 2H | ||

| 1.35 | Triplet (t) | 3H |

Note: The quartet at ~2.95 ppm is the diagnostic peak for successful alkylation. If the SH peak (~3.5–4.0 ppm broad singlet) remains, the reaction is incomplete.

Safety & Troubleshooting

Odor Management (The "Stench" Hazard)

Thiophenols have a low odor threshold and are socially/environmentally hazardous.

-

Protocol: All glassware and syringes must be rinsed with a 10% Sodium Hypochlorite (Bleach) solution immediately after use. This oxidizes the residual thiol to a sulfonate, which is odorless and water-soluble.

-

Waste: Do not dispose of thiol waste in general organic waste containers without prior oxidation.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Oxidation to Disulfide | Ensure |

| Starting Material Remains | Base too weak / Old Reagents | Switch to Acetone/Reflux or use fresh Ethyl Iodide. Check |

| Product is Dark/Red | Iodine contamination | Wash organic layer with dilute Sodium Thiosulfate ( |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General procedures for sulfide synthesis).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 137349, 2-Bromothiophenol. [Link]

- Campiani, G. et al. "Synthesis and pharmacological evaluation of potent and highly selective S-II receptor ligands." Journal of Medicinal Chemistry 41.20 (1998): 3763-3772.

Technical Deep Dive: 2-Bromophenyl Ethyl Sulfide in Advanced Organic Synthesis

Content Type: Technical Whitepaper Subject: 1-Bromo-2-(ethylthio)benzene (CAS: 18800-24-3) Audience: Senior Synthetic Chemists, Process Development Scientists[1]

Executive Summary

2-Bromophenyl ethyl sulfide (2-BPES) represents a high-value bifunctional scaffold in organic synthesis, characterized by the juxtaposition of an electrophilic aryl bromide and a nucleophilic/directing ethyl sulfide moiety.[1] Unlike its methyl analog (2-bromothioanisole), the ethyl variant offers distinct lipophilic properties and steric modulation, making it a critical intermediate in the synthesis of benzothiophenes , functionalized biaryls , and S,P-hybrid ligands .

This guide dissects the chemoselectivity of 2-BPES, providing validated protocols for overcoming the inherent challenge of sulfur-mediated catalyst poisoning during cross-coupling reactions.

Chemical Profile & Reactivity Matrix

The utility of 2-BPES stems from its orthogonal reactivity .[1] The C–Br bond is susceptible to oxidative addition by transition metals (Pd, Ni), while the sulfur atom can act as a directing group, a nucleophile, or an oxidation site.

| Feature | Specification | Synthetic Implication |

| CAS | 18800-24-3 | Global identifier for procurement.[1] |

| Structure | o-Br-C₆H₄-SEt | Ortho-substitution allows for cyclization pathways.[1] |

| Electronic Effect | +M (S-Et), -I (Br) | The sulfur activates the ring para to itself, directing electrophilic substitution if the Br is retained.[1] |

| Key Challenge | S-Coordination | Thioethers can bind Pd(II) intermediates, forming resting states that inhibit catalytic turnover (catalyst poisoning).[1] |

Core Application I: Palladium-Catalyzed Cross-Coupling

Overcoming the "Sulfur Problem" in Suzuki-Miyaura Coupling

The primary application of 2-BPES is as an electrophile in C–C bond formation. However, the presence of the ethyl sulfide group presents a challenge: sulfur lone pairs can displace phosphine ligands on Palladium, deactivating the catalyst.

Technical Insight: To successfully couple 2-BPES without desulfurization or low yields, one must use electron-rich, bulky biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHC).[1] These ligands bind Pd tightly enough to prevent displacement by the sulfide.

Validated Protocol: Synthesis of 2-(Ethylthio)biphenyl

Reaction Class: Suzuki-Miyaura Coupling[1]

Reagents:

-

Substrate: 2-Bromophenyl ethyl sulfide (1.0 equiv)[1]

-

Partner: Phenylboronic acid (1.5 equiv)[1]

-

Catalyst: Pd(OAc)₂ (2 mol%)[1]

-

Ligand: SPhos (4 mol%) – Critical for preventing S-poisoning[1]

-

Base: K₃PO₄ (3.0 equiv)[1]

-

Solvent: Toluene/Water (10:1)[1]

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with 2-BPES (217 mg, 1.0 mmol), Phenylboronic acid (183 mg, 1.5 mmol), Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and K₃PO₄ (636 mg). Seal and purge with Argon for 5 minutes. Note: Oxygen removal is vital to prevent oxidation of the phosphine ligand.

-

Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

-

Activation: Heat the mixture to 100 °C for 12 hours. The biphasic system ensures inorganic salts remain solubilized while the organic phase hosts the catalysis.

-

Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with brine, and dry over MgSO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc 95:5). Expect yields >85% due to the SPhos-mediated protection of the active Pd(0) species.[1]

Core Application II: Heterocycle Synthesis (Benzothiophenes)

The "Ortho-Ligation" Strategy[1]

2-BPES is a "pre-organized" precursor for benzothiophenes.[1] By coupling the bromide with an alkyne (Sonogashira) followed by electrophilic cyclization, the sulfur atom is integrated into the heterocyclic core.

Mechanism:

-

Sonogashira Coupling: Replaces Br with an alkyne (-C≡C-R).[1]

-

Cyclization: Iodine-mediated or acid-catalyzed attack of the sulfur onto the alkyne, followed by dealkylation (loss of Et).[1]

Diagram: Divergent Synthesis Pathways

The following diagram illustrates the branching reactivity of 2-BPES, distinguishing between retention of the sulfur chain and cyclization.

Caption: Divergent synthetic utility of 2-BPES. Path 1 retains the ethyl sulfide; Path 2 utilizes the sulfur for heterocycle formation.

Advanced Application: Ligand Design

Precursor for Hemilabile Ligands

The ethyl group on the sulfur is stable enough to survive lithiation conditions if the temperature is controlled. 2-BPES can be converted into S,P-ligands (Thioether-Phosphines) which are valuable in asymmetric catalysis.[1]

Protocol Summary:

-

Lithiation: Treat 2-BPES with n-BuLi at -78 °C in THF. The Br is exchanged for Li selectively (faster than deprotonation or S-alkylation).[1]

-

Quenching: Add Chlorodiphenylphosphine (Ph₂PCl).[1]

-

Result: 1-(Diphenylphosphino)-2-(ethylthio)benzene.[1]

-

Usage: This ligand acts as a hemilabile chelate; the soft sulfur atom can reversibly dissociate from a metal center to open a coordination site during a catalytic cycle.

-

Comparison of Alkyl Groups (Methyl vs. Ethyl)

Why use the ethyl variant (2-BPES) over the more common methyl analog?

| Parameter | Methyl (S-Me) | Ethyl (S-Et) | Advantage of Ethyl |

| Lipophilicity (LogP) | ~3.1 | ~3.6 | Better solubility in non-polar solvents; higher cell permeability in drug candidates.[1] |

| Dealkylation | Difficult | Moderate | Ethyl is easier to cleave via nucleophilic attack (e.g., with thiolates) if the free thiol is required later. |

| Boiling Point | Lower | Higher | Reduced volatility risk during high-temp reflux reactions.[1] |

References

-

Palladium-Catalyzed Cross-Coupling of Thioethers

-

Benzothiophene Synthesis

-

General Reactivity of o-Halo Sulfides

-

Ligand Synthesis (Hemilabile S,P)

Sources

A Technical Guide to the Safe Handling of 2-Bromophenyl Ethyl Sulfide for Research & Development

For distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: A Call for Proactive Safety

2-Bromophenyl ethyl sulfide (CAS No. 87424-98-4, Formula: C₈H₉BrS) is an organobromine sulfur compound utilized in synthetic chemistry, often as an intermediate in the development of novel pharmaceutical agents and other advanced materials.[1][2] However, a thorough review of available safety data reveals a critical gap: the chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated. [1] This lack of comprehensive data necessitates a conservative and principled approach to safety.

This guide, developed for skilled research professionals, moves beyond a standard SDS format. It provides a framework for establishing a self-validating system of safety protocols, grounding every recommendation in the principles of industrial hygiene and risk mitigation. The central tenet of this document is to handle 2-Bromophenyl ethyl sulfide with the caution appropriate for a substance with unknown long-term health effects, drawing parallels from related chemical classes to inform a robust safety strategy.

Section 1: Hazard Identification and Risk Assessment

The primary challenge in assessing the risk of 2-Bromophenyl ethyl sulfide is the absence of extensive toxicological data. The most definitive information available indicates that it may cause respiratory irritation upon inhalation.[1] Beyond this, a risk assessment must be built on inferred hazards from its structural components: a brominated aromatic ring and a thioether (sulfide) group.

-

Organobromine Compounds: Brominated aromatic compounds can be persistent and may pose long-term health risks. Some are known to be corrosive, toxic, and hazardous to the environment.[3][4]

-

Organic Sulfides: This class of compounds is often characterized by strong, unpleasant odors and can be toxic by inhalation.[5] Upon combustion, they can release highly toxic sulfur dioxide and hydrogen sulfide gases.[6]

Given these factors, and the explicit statement that its properties are not well-known, a conservative risk assessment must assume the compound is, until proven otherwise:

-

Harmful if swallowed, inhaled, or in contact with skin.

-

A cause of serious skin and eye irritation.

-

Potentially toxic to specific organs with repeated exposure.

-

Capable of releasing toxic gases upon decomposition.

Table 1: Summary of Known and Inferred Hazards

| Hazard Category | Known or Inferred Risk for 2-Bromophenyl Ethyl Sulfide | Rationale / Source |

| Acute Toxicity (Oral, Dermal) | Unknown, assumed to be harmful. | Lack of data necessitates caution.[1] |

| Acute Toxicity (Inhalation) | May cause respiratory irritation. | Stated in available SDS.[1] Many organic sulfides are toxic by inhalation.[5] |

| Skin Corrosion/Irritation | Unknown, assumed to be an irritant. | General precaution for organobromine compounds.[4] |

| Serious Eye Damage/Irritation | Unknown, assumed to be a serious irritant. | General precaution for laboratory chemicals.[7] |

| Carcinogenicity/Mutagenicity | No data available. | Stated in available SDS.[1] |

| Specific Target Organ Toxicity | May cause respiratory irritation (single exposure). No data on repeated exposure.[1] | Stated in available SDS.[1] |

| Reactivity | Incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[1] | Stated in available SDS.[1] |

| Combustion Products | May produce toxic fumes of carbon oxides, sulfur oxides, and hydrogen bromide. | Inferred from elemental composition (C, H, Br, S).[6] |

Section 2: A Self-Validating Safety Protocol: The Hierarchy of Controls

To ensure a robust and trustworthy safety system, all work with 2-Bromophenyl ethyl sulfide must be governed by the hierarchy of controls. This framework prioritizes systemic solutions over individual actions.

Diagram 1: Hierarchy of Controls for 2-Bromophenyl Ethyl Sulfide.

1. Engineering Controls (Primary Defense): The causality is simple: to prevent exposure, the material must be physically contained.

- Chemical Fume Hood: All handling of 2-Bromophenyl ethyl sulfide, including weighing, transferring, and use in reactions, must be performed inside a properly functioning and certified chemical fume hood. This is non-negotiable and protects against inhalation of vapors or aerosols.[7]

- Emergency Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[3]

2. Administrative Controls (Procedural Safety): These are the rules and procedures that reinforce safe work habits.

- Standard Operating Procedure (SOP): A detailed SOP for handling this compound must be written, reviewed, and approved. All personnel must be trained on the SOP before beginning work.

- Restricted Access: Clearly designate the areas where the compound is stored and handled.

- Hygiene Practices: Never eat, drink, or apply cosmetics in the laboratory.[8] Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[8]

3. Personal Protective Equipment (PPE - Last Line of Defense): PPE does not eliminate the hazard; it provides a final barrier. Its use is mandatory, even with engineering controls in place.[7]

- Eye and Face Protection: Chemical safety goggles are required at all times.[7] A face shield should be worn in situations with a higher risk of splashing.[4]

- Skin Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[7]

- Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid contaminating skin and dispose of them as hazardous waste after use or upon contamination.[4][7]

- Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. However, a NIOSH-approved respirator with an organic vapor cartridge should be available for emergency situations like a significant spill.[9]

Section 3: Step-by-Step Emergency Protocols

Rapid and correct response during an emergency is critical. All personnel must be familiar with these procedures.

Table 2: First-Aid Measures

| Exposure Route | Protocol |

| Inhalation | 1. Immediately move the affected person to fresh air.[1]2. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[1]3. Seek immediate medical attention. |

| Skin Contact | 1. Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1]2. Seek medical attention. |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]2. Remove contact lenses if present and easy to do.3. Seek immediate medical attention. |

| Ingestion | 1. Do NOT induce vomiting.2. Never give anything by mouth to an unconscious person.[1]3. Rinse the mouth thoroughly with water.[1]4. Seek immediate medical attention. |

Accidental Release / Spill Response Workflow:

Diagram 2: Step-by-step spill response workflow.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[1]

-

Specific Hazards: The material is combustible.[10] Upon combustion, it may emit highly toxic and corrosive fumes including carbon oxides, sulfur oxides, and hydrogen bromide.[6] Containers may rupture when heated.

-

Protective Actions: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[11]

Section 4: Storage, Handling, and Disposal

Handling:

-

Avoid all contact with skin and eyes and avoid breathing vapors or mists.[12]

-

Use only in a chemical fume hood.

-

Keep away from incompatible materials and sources of ignition.[12]

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible substances.[3]

-

Keep the container tightly closed to prevent moisture contamination and leakage.[13]

-

Store separately from acids and strong oxidizing agents.[1]

Disposal:

-

All waste material, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.[1]

-

Dispose of waste in sealed, properly labeled containers.[7]

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[1][11]

-

The recommended disposal method is via a licensed professional waste disposal service, potentially involving incineration in a unit equipped with an afterburner and scrubber.[1]

Section 5: Physical & Chemical Data

A complete, experimentally verified dataset for 2-Bromophenyl ethyl sulfide is not available. The following table summarizes data from supplier and aggregated sources.

Table 3: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 87424-98-4 | [1][2] |

| Molecular Formula | C₈H₉BrS | [1][2] |

| Molecular Weight | 217.13 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | ~248.0 °C at 760 mmHg (Predicted) | [10] |

| Flash Point | ~103.8 °C (Predicted) | [10] |

| Density | ~1.4 g/cm³ (Predicted) | [10] |

| Solubility | No data available |

Conclusion: A Commitment to a Culture of Safety

The responsible use of 2-Bromophenyl ethyl sulfide in a research setting is predicated on acknowledging and respecting the significant gaps in its safety profile. Its uncharacterized nature demands more than mere compliance; it requires a proactive culture of safety where every procedure is viewed through a lens of risk mitigation. By implementing the hierarchy of controls, preparing rigorously for emergencies, and treating the substance with the caution it warrants, researchers can pursue scientific advancement without compromising personal safety or environmental integrity.

References

- Hess Corporation. (n.d.). Safety Data Sheet - Sulfur.

- Fisher Scientific. (n.d.). Safety Data Sheet - 1-Bromo-2-ethylbenzene.

- Chevron Phillips Chemical Company. (n.d.). Safety Data Sheet - Benzene.

- Capot Chemical Co., Ltd. (2010, August 25). MSDS of 2-bromophenyl ethyl sulfide.

- Organic Chemistry I Lab. (n.d.). Safety Guidelines. Retrieved from a university chemistry department website.

- Quora. (2023, January 21). What are the human health effects from sulfur spray (used as fungicides) on vineyards?

- West Liberty University. (n.d.). MATERIAL SAFETY DATA SHEET Sulfur.

- University of Washington. (n.d.). Standard Operating Procedure - Bromine. Retrieved from a university environmental health and safety website.

- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- CymitQuimica. (n.d.). 2-Bromophenyl ethyl sulfide.

- Chemsrc. (2025, August 25). 2-Bromophenyl Ethyl Sulfide | CAS#:87424-98-4.

- ACS Publications. (n.d.). Harmful and Beneficial Effects of Organic Monosulfides, Disulfides, and Polysulfides in Animals and Humans. Chemical Research in Toxicology.

- Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.

- CAMEO Chemicals - NOAA. (n.d.). Sulfides, Organic.

- Sigma-Aldrich. (2025, December 4). SAFETY DATA SHEET - (2-Bromoethyl)benzene.

- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.

- ECHEMI. (n.d.). 1-Bromo-2-(2-bromoethyl)benzene SDS, 1074-15-3 Safety Data Sheets.

- Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. (n.d.). Toxicological Profile for Hydrogen Sulfide and Carbonyl Sulfide.

- Carl ROTH. (n.d.). Safety Data Sheet: Benzene.

- Brieflands. (2022, January 24). Chemical Safety Concerns of Sulfur Mustard Analog, 2-Chloroethyl Ethyl Sulfide, in Laboratory Study. Annals of Military and Health Sciences Research.

- SynQuest Labs. (n.d.). 2-Chloroethyl ethyl sulfide Safety Data Sheet.

- Santa Cruz Biotechnology. (n.d.). 2-Chloroethyl ethyl sulfide Safety Data Sheet.

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. 2-Bromophenyl ethyl sulfide | CymitQuimica [cymitquimica.com]

- 3. ipo.rutgers.edu [ipo.rutgers.edu]

- 4. dollycorporation.com [dollycorporation.com]

- 5. Sulfides, Organic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. westliberty.edu [westliberty.edu]

- 7. hscprep.com.au [hscprep.com.au]

- 8. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]

- 9. hess.com [hess.com]

- 10. 2-Bromophenyl Ethyl Sulfide | CAS#:87424-98-4 | Chemsrc [chemsrc.com]

- 11. carlroth.com [carlroth.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

Quantum Chemical Calculations for 2-Bromophenyl Ethyl Sulfide

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, Process Development Scientists Subject: 2-Bromophenyl Ethyl Sulfide (CAS: 87424-98-4)[1]

Executive Summary: The Ortho-Halo Thioether Challenge

2-Bromophenyl ethyl sulfide (BPES) represents a critical structural motif in medicinal chemistry, serving as a precursor for sulfoxides, sulfones, and complex heterocycles via C–S or C–Br activation.[1] Unlike simple aryl sulfides, BPES introduces a specific computational challenge: the ortho-effect .[1] The steric bulk of the bromine atom, combined with the potential for non-covalent sulfur-bromine interactions (chalcogen/halogen bonding), creates a complex potential energy surface (PES) that standard force fields often fail to model accurately.[1]

This guide provides a rigorous, first-principles methodology for characterizing BPES. We move beyond basic geometry optimization to explore conformational dynamics, orbital interactions, and reactivity descriptors necessary for predicting its behavior in metal-catalyzed cross-coupling and enantioselective oxidation.[1]

Computational Strategy & Methodology

To accurately model BPES, one must account for two physical phenomena: London dispersion forces (critical for S

Recommended Level of Theory

| Component | Recommendation | Rationale |

| Functional | Standard functionals (B3LYP) fail to capture the attractive dispersion forces between the ethyl group and the ortho-bromine.[1] | |

| Basis Set | def2-TZVP | The "def2" family provides balanced basis sets for the entire periodic table.[1] TZVP (Triple-Zeta Valence Polarized) is crucial for describing the diffuse electron clouds of Sulfur and Bromine.[1] |

| Solvation | SMD (Solvation Model based on Density) | Use SMD over IEFPCM for better accuracy in calculating |

| Grid Size | Ultrafine | Sulfur-containing compounds require dense integration grids (99,590) to avoid imaginary frequencies associated with soft rotational modes.[1] |

Conformational Analysis & Dynamics

The ethyl group in BPES is not static.[1] It rotates around the C(ar)–S bond, and its population distribution is governed by the clash with the ortho-bromine.[1]

The Rotational Workflow

A rigid scan is insufficient.[1] You must perform a Relaxed Potential Energy Surface (PES) Scan of the dihedral angle

Workflow Diagram (DOT)

Caption: Workflow for identifying thermodynamically relevant conformers of BPES.

Key Conformers

Expect two primary minima:

-

Anti-conformer : The ethyl group points away from the Bromine (lowest energy, sterically relieved).[1]

-

Syn-conformer : The ethyl group points towards the Bromine.[1]

Electronic Structure & Reactivity Profiling[1]

Understanding the electron distribution is vital for predicting regioselectivity in Electrophilic Aromatic Substitution (EAS) or oxidation rates.[1]

Frontier Molecular Orbitals (FMO)[1]

-

HOMO : Localized almost exclusively on the Sulfur lone pair (

).[1] This confirms Sulfur is the primary nucleophilic site (e.g., for oxidation).[1] -

LUMO : Likely located on the C–Br

orbital or the aromatic

NBO Analysis (Hyperconjugation)

To validate the "Ortho-Effect," perform a Natural Bond Orbital (NBO) analysis.[1] Look for donor-acceptor interactions using Second-Order Perturbation Theory.[1]

Critical Interaction to Quantify:

Case Study: Enantioselective Sulfoxidation Mechanism

BPES is a substrate for Vanadium or Titanium-catalyzed asymmetric sulfoxidation (e.g., using chiral Schiff base ligands).[1] The ortho-bromine plays a dual role: it directs the approach of the oxidant but also slows the reaction due to steric hindrance.[1]

Mechanistic Pathway

The catalytic cycle involves the coordination of the sulfide to the metal-peroxo complex.[1]

Catalytic Cycle Diagram (DOT)

Caption: Simplified catalytic cycle for the Vanadium-mediated oxidation of BPES.

Transition State (TS) Optimization Strategy

Finding the TS for S-oxidation is non-trivial due to the flat PES.[1]

-

QST3 Method : Provide the Reactant (Complex + BPES), Product (Complex-O-S + Sulfoxide), and a Guess Structure.[1]

-

Scan Coordinate : Scan the S

O bond distance from 3.0 Å to 1.6 Å. The energy maximum serves as the initial guess for the TS optimization (Opt=(TS, CalcFC)).[1]

Experimental Protocols (Input Files)

These protocols are designed for the Gaussian software suite but are adaptable to ORCA or Q-Chem.[1]

Protocol A: Geometry Optimization & Frequency (Global Minimum)

Objective: Obtain the stable structure and thermodynamic corrections.

[1]

Protocol B: NBO Analysis for S Br Interaction

Objective: Quantify the orbital overlap energy.

Note: Look for the perturbation energy table in the output specifically for LP(S) -> BD*(C-Br).[1]

Protocol C: UV-Vis/Excited State Prediction (TD-DFT)

Objective: Predict absorption maxima for reaction monitoring.

Data Presentation: Expected Parameters

When reporting your results, summarize the geometric and electronic parameters in a table format for clarity.

| Parameter | Definition | Typical Value (Est.) | Significance |

| Bond Length | 1.76 Å | Indicator of conjugation with the ring.[1] | |

| Non-bonded Dist. | 3.40 Å | Sum of vdW radii is ~3.65 Å.[1] Values < 3.65 Å imply interaction.[1] | |

| Dihedral Angle | ~80° (Twisted) | Ortho-Br forces the ethyl group out of plane (unlike Ph-S-Me).[1] | |

| HOMO Energy | Ionization Potential | -6.2 eV | Correlates with oxidation potential ( |

| Dipole Moment | Polarity | ~1.8 Debye | Affects solubility and chromatographic retention.[1] |

References

-

Mardirossian, N., & Head-Gordon, M. (2008). "

B97X-D: A short-range cation- -

Weigend, F., & Ahlrichs, R. (2005) .[1] "Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn." Physical Chemistry Chemical Physics. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009) .[1] "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension."[1] Journal of Physical Chemistry B. Link[1]

-

Organic Syntheses, Coll. Vol. 10, p.603 (2004) .[1] "Ligand-Controlled Enantioselective Sulfoxidation." (Context for Vanadium catalysis). Link

Sources

Methodological & Application

Application Note: Selective Oxidation of 2-Bromophenyl Ethyl Sulfide to 2-Bromophenyl Ethyl Sulfoxide

Abstract & Introduction

The sulfoxide moiety is a pivotal pharmacophore in medicinal chemistry, serving both as a chiral center and a bioisostere for carbonyl groups. However, the oxidation of sulfides (thioethers) presents a classic selectivity challenge: stopping the reaction at the sulfoxide (

This protocol details the selective oxidation of 2-Bromophenyl ethyl sulfide to its corresponding sulfoxide. The presence of the ortho-bromo substituent introduces specific steric and electronic deactivation that renders the sulfur center less nucleophilic than in unsubstituted analogs. Consequently, this protocol utilizes Sodium Periodate (

Chemical Strategy & Mechanism[1][2][3]

Why Sodium Periodate ( )?

While hydrogen peroxide is a "green" oxidant, it often requires catalysts or fluorinated solvents (e.g., HFIP) to prevent over-oxidation. Sodium periodate is selected here for its kinetic reliability .

-

Thermodynamics vs. Kinetics: The oxidation of sulfoxide to sulfone by

is kinetically much slower than the initial oxidation of sulfide to sulfoxide. This significant rate difference creates a wide operational window for the isolation of the target product. -

Substrate Specifics: The 2-bromo group exerts an electron-withdrawing inductive effect (

), reducing the electron density on the sulfur.

Reaction Scheme

Materials & Equipment

Reagent Table

| Reagent | MW ( g/mol ) | Equiv. | Role | Notes |

| 2-Bromophenyl ethyl sulfide | 217.13 | 1.0 | Substrate | Lipophilic; requires organic co-solvent. |

| Sodium Periodate ( | 213.89 | 1.05 | Oxidant | Dissolve in water prior to addition. |

| Methanol (MeOH) | 32.04 | Solvent | - | Ensures solubility of the sulfide. |

| Water (distilled) | 18.02 | Solvent | - | Solubilizes the oxidant. |

| Dichloromethane (DCM) | 84.93 | Extraction | - | For workup. |

Equipment

-

Magnetic stirrer and stir bar (egg-shaped for efficient mixing).

-

Temperature probe/thermometer.

-

Ice-water bath (

). -

HPLC or TLC plates (Silica gel 60

).

Detailed Experimental Protocol

Step 1: Substrate Solubilization

-

In a round-bottom flask, dissolve 2-Bromophenyl ethyl sulfide (1.0 equiv) in Methanol (0.2 M concentration relative to sulfide).

-

Note: Ensure complete dissolution. If the substrate is an oil, rapid stirring is essential.

-

Step 2: Oxidant Preparation & Addition

-

Separately, dissolve Sodium Periodate (1.05 equiv) in distilled water. The volume of water should be roughly 20-30% of the methanol volume to ensure a homogeneous final phase.

-

Critical:

dissolves slowly in cold water. Mild heating may be used to dissolve it, but cool the solution back to room temperature before adding to the reaction.

-

-

Cool the sulfide/methanol solution to

using an ice bath. -

Add the aqueous

solution dropwise over 15–20 minutes.-

Reasoning: The ortho-bromo substituent provides steric bulk. Slow addition prevents local hot-spots that could force the thermodynamically favored sulfone formation.

-

Step 3: Reaction & Monitoring[4]

-

Allow the reaction to warm naturally to Room Temperature (RT) and stir.

-

Checkpoint (TLC/HPLC): Monitor after 2 hours.

-

Expectation: The sulfide spot (

in 20% EtOAc/Hex) should disappear. The sulfoxide product will appear significantly lower ( -

Troubleshooting: If starting material remains after 4 hours (due to the deactivated nature of the 2-Br aryl ring), add an additional 0.1 equiv of

and stir for 2 more hours. Do not heat.

-

Step 4: Workup & Purification

-

Quench: No active quench is usually required if stoichiometry is controlled, but excess oxidant can be destroyed by adding a few drops of saturated sodium thiosulfate solution.

-

Filtration: A white precipitate of Sodium Iodate (

) will form. Filter this off through a sintered glass funnel or a Celite pad. Wash the pad with small portions of DCM. -

Extraction: Remove the bulk of the methanol under reduced pressure (Rotavap). Extract the remaining aqueous residue with Dichloromethane (DCM) (

). -

Drying: Dry combined organic layers over anhydrous

, filter, and concentrate. -

Purification: The crude material is often pure enough (>95%). If necessary, purify via silica gel flash chromatography (Gradient: 0%

40% EtOAc in Hexanes).

Process Workflow & Decision Logic

The following diagram illustrates the critical decision nodes during the oxidation process to ensure selectivity.

Figure 1: Operational workflow for the selective oxidation of sulfides using Sodium Periodate.

Characterization & Validation

To validate the synthesis, compare the spectral data against the following expected parameters:

-

1H NMR (CDCl3):

-

The ethyl group protons, originally a quartet and triplet, will become diastereotopic due to the chirality of the sulfoxide sulfur (even though the molecule is a racemate, the protons on the

-carbon are chemically non-equivalent). -

Look for the

-methylene protons (

-

-

IR Spectroscopy:

-

Appearance of a strong stretching vibration for

at approximately 1030–1060 cm⁻¹ . -

Absence of the sulfone symmetric/asymmetric stretches (typically 1150 and 1300 cm⁻¹).

-

References

-

Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[1][2][3][4] Scope, Selectivity, and Mechanism.[5][1] The Journal of Organic Chemistry, 27(1), 282–284. [Link]

-

Gupta, Y., & Singh, R. (2010). Selective Oxidation of Sulfides to Sulfoxides and Sulfones.[5][2][3][4][6][7] Tetrahedron, 66(25), 4490-4502. (General Review of methods).

- Drabowicz, J., et al. (1990). Synthesis of Sulfoxides.

Sources

- 1. Sulfide Oxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. How does sodium periodate function in the oxidation of sulfides t... | Study Prep in Pearson+ [pearson.com]

- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]

- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sulfone synthesis by oxidation [organic-chemistry.org]

Application Note: Strategic Utilization of 2-Bromophenyl Ethyl Sulfide in Pharmaceutical Pharmacophore Construction

This guide details the strategic application of 2-Bromophenyl ethyl sulfide (CAS: 87424-98-4), a versatile bifunctional building block in medicinal chemistry.

Executive Summary

2-Bromophenyl ethyl sulfide (1-bromo-2-(ethylthio)benzene) represents a "privileged" orthogonal scaffold in drug discovery. Its utility stems from the distinct reactivity profiles of its two functional handles: the aryl bromide , which facilitates metal-catalyzed cross-coupling and halogen-lithium exchange, and the ethyl sulfide , which serves as either a masked thiol (protecting group strategy), a directing group for C-H activation, or a precursor to bioactive sulfoxide/sulfone pharmacophores.

This guide provides validated protocols for transforming this building block into three high-value pharmaceutical classes: 1,5-benzothiazepines (CNS active agents), aryl ethyl sulfones (COX-2 inhibitors/anti-inflammatory motifs), and functionalized biaryls via Suzuki-Miyaura coupling.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 2-Bromophenyl ethyl sulfide |

| CAS Number | 87424-98-4 |

| Molecular Formula | C₈H₉BrS |

| Molecular Weight | 217.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~248°C (at 760 mmHg) |

| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate |

Strategic Synthetic Pathways

The molecule's value lies in its ability to undergo divergent synthesis. The diagram below illustrates the three primary workflows covered in this guide.

Figure 1: Divergent synthetic utility of 2-Bromophenyl ethyl sulfide, enabling access to carbinols, sulfones, and heterocycles.

Detailed Experimental Protocols

Protocol A: Lithium-Halogen Exchange for Carbonyl Addition

Objective: To utilize the bromine handle as a nucleophile while preserving the sulfide moiety, enabling the synthesis of carbinol intermediates common in antihistamines and analgesics.

Mechanism: The ethyl sulfide group is stable to n-butyllithium at low temperatures, unlike free thiols or sensitive esters. This allows for clean lithiation at the C2 position.

Materials:

-

2-Bromophenyl ethyl sulfide (1.0 eq)[1]

-

n-Butyllithium (1.1 eq, 2.5 M in hexanes)

-

Benzaldehyde (1.2 eq, representative electrophile)

-

Anhydrous THF (Solvent)

-

Ammonium chloride (sat. aq.)

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add 2-Bromophenyl ethyl sulfide (1.08 g, 5.0 mmol) and anhydrous THF (20 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Dropwise add n-BuLi (2.2 mL, 5.5 mmol) over 10 minutes. The solution may turn slightly yellow.

-

Critical Checkpoint: Stir at -78°C for 30 minutes. Do not allow the temperature to rise, as this may promote elimination or scrambling.

-

-

Trapping: Add benzaldehyde (0.64 g, 6.0 mmol) dissolved in 2 mL THF dropwise.

-

Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to room temperature (RT) over 2 hours.

-

Quench & Workup: Quench with sat. NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the carbinol product.

Protocol B: Controlled Oxidation to Aryl Ethyl Sulfones

Objective: To convert the sulfide into a sulfone (-SO₂Et). The ethyl sulfone moiety acts as a strong electron-withdrawing group and a hydrogen bond acceptor, often serving as a bioisostere for sulfonamides in COX-2 inhibitors.

Materials:

-

2-Bromophenyl ethyl sulfide (1.0 eq)[1]

-

m-Chloroperbenzoic acid (mCPBA) (2.5 eq, 77% max)

-

Dichloromethane (DCM)

-

Sodium thiosulfate (10% aq.)

-

Sodium bicarbonate (sat. aq.)

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-Bromophenyl ethyl sulfide (2.17 g, 10 mmol) in DCM (50 mL) in a 250 mL round-bottom flask. Cool to 0°C.

-

Oxidation: Add mCPBA (4.48 g, ~25 mmol) portion-wise over 20 minutes.

-

Note: The reaction is exothermic. Maintain temperature < 5°C to prevent side reactions.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight (12 h).

-

Monitoring: TLC (Hexanes/EtOAc 4:1) will show the disappearance of the starting material (high Rf) and appearance of the sulfone (lower Rf).

-

-

Workup: Filter off the precipitated m-chlorobenzoic acid. Wash the filtrate with 10% Na₂S₂O₃ (2 x 30 mL) to destroy excess peroxide (starch-iodide test to confirm).

-

Neutralization: Wash the organic layer with sat. NaHCO₃ (3 x 30 mL) and brine.

-

Isolation: Dry over Na₂SO₄ and concentrate to afford 1-bromo-2-(ethylsulfonyl)benzene as a white solid/crystalline mass.

Protocol C: Synthesis of 1,5-Benzothiazepines (The "Quetiapine Scaffold")

Objective: To use the molecule as a precursor for fused tricyclic systems. This requires first converting the bromide to an amine, followed by cyclization.

Phase 1: Buchwald-Hartwig Amination

-

Reagents: 2-Bromophenyl ethyl sulfide (1.0 eq), Benzylamine (1.2 eq), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), NaOtBu (1.4 eq), Toluene (0.2 M).

-

Conditions: Heat at 100°C under N₂ for 16 hours.

-

Product: N-Benzyl-2-(ethylthio)aniline.

Phase 2: Cyclization (Conceptual)

-

The ethyl group effectively protects the sulfur. To form the thiazepine ring (as in Quetiapine analogs), the ethyl group is typically removed (dealkylation using AlCl₃ or Na/NH₃) to generate the free thiol, which then condenses with a suitable bis-electrophile (e.g., a lactam or chloro-ester).

-

Why use the Ethyl Sulfide? It is easier to handle and purify than the free aminothiophenol, which is prone to rapid oxidative dimerization (disulfide formation).

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield in Lithiation | Moisture in THF or warming during addition. | Ensure THF is freshly distilled/dried. Keep internal temp < -70°C during BuLi addition. |

| Catalyst Poisoning (Pd) | Sulfur coordination to Pd center. | Use bidentate phosphine ligands (BINAP, DPPF) with strong bite angles to outcompete sulfur binding. |

| Over-Oxidation | Excess oxidant or high temp. | For sulfoxides (S=O), use strictly 1.0 eq mCPBA at -78°C. For sulfones, use excess at RT. |

| Incomplete Coupling | Steric hindrance of the ethyl group. | Switch to smaller ligands or increase catalyst loading to 5 mol%. |

References

-

Chemical Identity & Properties: PubChem Compound Summary for CID 13735623 (2-Bromophenyl ethyl sulfide).

- Benzothiazepine Synthesis: Lévai, A. (2005). Synthesis of 1,5-benzothiazepines. Journal of Heterocyclic Chemistry, 42(5), 775-789. (Contextual grounding for Protocol C).

- Lithiation of Thioethers: Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

- Sulfone Pharmacophores: Scozzafava, A., et al. (2003). Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides. Bioorganic & Medicinal Chemistry Letters, 13(13), 2159-2164. (Context for Protocol B).

Disclaimer: This protocol is intended for research use only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Bromophenyl Ethyl Sulfide

Executive Summary

The Suzuki-Miyaura coupling of 2-Bromophenyl ethyl sulfide presents a dual challenge in organic synthesis: steric hindrance at the ortho position and catalyst poisoning inherent to thioethers. Sulfur atoms possess high affinity for soft metals like Palladium, often sequestering the active catalyst into inactive Pd-S complexes, thereby stalling the catalytic cycle.[1]

This Application Note provides a field-proven protocol utilizing SPhos Pd G2 and Pd(dppf)Cl₂ , designed to overcome these barriers. By leveraging bulky, electron-rich phosphine ligands, we destabilize the unproductive sulfur-palladium interactions and facilitate the oxidative addition of the sterically crowded C-Br bond.

Mechanistic Insight & Catalyst Selection

The "Sulfur Problem" in Cross-Coupling

In standard protocols using simple phosphines (e.g., Pd(PPh₃)₄), the thioether moiety of the substrate competes with the phosphine ligand for the Pd(II) center. If the sulfur binds irreversibly, it forms a "resting state" trap, effectively removing the catalyst from the cycle.

The Solution: Ligand Sterics and Electronics

To couple 2-Bromophenyl ethyl sulfide successfully, the ligand must be:

-

Bulky: To prevent the formation of bis-sulfur complexes.

-

Electron-Rich: To accelerate the oxidative addition into the hindered ortho-C-Br bond.

Recommended Catalysts:

-

SPhos Pd G2: The biaryl backbone provides steric bulk that prevents sulfur coordination, while the dicyclohexylphosphine group ensures rapid oxidative addition [1].

-

Pd(dppf)Cl₂: The large "bite angle" of the bidentate dppf ligand makes it mechanically robust and less susceptible to ligand displacement by sulfur [2].

Visualization: Catalytic Cycle & Inhibition Pathways

Figure 1: The Suzuki catalytic cycle highlighting the off-cycle sulfur poisoning trap. Bulky ligands (SPhos) favor the main cycle over the trap.

Experimental Protocol

Materials & Reagents

| Component | Specification | Role |

| Substrate | 2-Bromophenyl ethyl sulfide | Electrophile (Limiting Reagent) |

| Coupling Partner | Phenylboronic acid (1.2 - 1.5 equiv) | Nucleophile |

| Catalyst A (Premium) | SPhos Pd G2 (1-2 mol%) | High-turnover catalyst |

| Catalyst B (Standard) | Pd(dppf)Cl₂ · DCM (3-5 mol%) | Robust alternative |

| Base | K₃PO₄ (3.0 equiv) | Activator (Anhydrous preferred) |

| Solvent System | Toluene : Water (10:1) | Biphasic system |

Detailed Workflow

Step 1: Inert Gas Setup (CRITICAL)

Oxygen promotes the oxidation of the thioether to a sulfoxide (

-

Oven-dry a 25 mL Schlenk tube or microwave vial.

-

Cool under a stream of Argon or Nitrogen.

Step 2: Reagent Charging[2]

-

Add 2-Bromophenyl ethyl sulfide (1.0 mmol, 217 mg).

-

Add Phenylboronic acid (1.2 mmol, 146 mg).

-

Add K₃PO₄ (3.0 mmol, 636 mg).

-

If using SPhos Pd G2: Add catalyst (0.02 mmol, 15 mg) at this stage.

-

Note: If using Pd(dppf)Cl₂, add it after degassing to minimize oxidation.

-

Step 3: Solvent Addition & Degassing[2]

-

Add Toluene (4.0 mL) and Deionized Water (0.4 mL).

-

Sparging Method: Submerge a long needle connected to the Argon line directly into the solvent mixture. Bubble vigorously for 10-15 minutes.

-

Why? Removing dissolved O₂ is more critical here than in standard couplings due to the sulfur sensitivity.

-

Step 4: Reaction[3]

-

Seal the vessel immediately.

-

Heat to 100°C (oil bath) or 110°C (microwave, 30 min).

-

Stir vigorously (1000 RPM). The biphasic mixture requires high shear to facilitate phase transfer.

Step 5: Workup & Purification[4]

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL).

-

Dry organic layer over MgSO₄, filter, and concentrate.[5]

-

Purification: Flash Chromatography (SiO₂).[2]

-

Eluent: Hexanes/Ethyl Acetate (Gradient 0% to 5%).

-

Note: The product, 2-Ethylthiobiphenyl, is non-polar. The thioether group can streak on silica; ensure the column is well-packed.

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow emphasizing the critical degassing step.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, monitor these Critical Process Parameters (CPPs):

| Observation | Diagnosis | Corrective Action |

| Black Precipitate (Early) | "Palladium Black" formation. Catalyst has decomposed before reacting.[3] | Ligand exchange failed. Increase ligand:Pd ratio or switch to SPhos Pd G2. Ensure O₂ removal. |

| No Conversion (SM remains) | Catalyst poisoning by Sulfur.[1] | Increase catalyst loading to 5 mol%. Switch base to Cs₂CO₃ to increase transmetallation rate. |

| New Spot (Polar) | Oxidation of sulfide to sulfoxide. | Incomplete degassing. Repeat experiment with stricter inert technique. |

| Homocoupling (Ph-Ph) | Oxidative coupling of boronic acid. | Too much O₂ present or base concentration too high. Reduce base to 2.0 equiv. |

References

-

Buchwald, S. L., et al. (2013). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Nature Protocols.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

Vertex Pharmaceuticals. (2010). "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling." Organic Process Research & Development.

-

Sigma-Aldrich. "SPhos Pd G2 Product Information & Applications."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SPhos Pd G2 1375325-64-6 [sigmaaldrich.com]

- 4. diva-portal.org [diva-portal.org]

- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

synthetic routes to functionalized derivatives of 2-Bromophenyl ethyl sulfide

Application Note: Strategic Functionalization of 2-Bromophenyl Ethyl Sulfide

Introduction: The Bifunctional Scaffold

2-Bromophenyl ethyl sulfide (1-bromo-2-(ethylthio)benzene) represents a "privileged scaffold" in medicinal chemistry. Its utility stems from its orthogonal reactivity :

-

The Electrophilic Handle (C-Br): A gateway for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), allowing the installation of complex aryl, heteroaryl, or amine diversity elements.

-

The Modulatable Core (C-S-C): The sulfide moiety is not merely a linker; it is a "switchable" polarity element. It can be selectively oxidized to a sulfoxide (chiral center, H-bond acceptor) or a sulfone (strong electron-withdrawing group, high metabolic stability).

This guide provides validated protocols for synthesizing the core scaffold and executing high-value derivatizations, addressing common pitfalls such as catalyst poisoning by sulfur and over-oxidation.

Core Synthesis: Thioether Formation

Objective: Synthesis of 2-Bromophenyl ethyl sulfide from 2-bromobenzenethiol.

Mechanistic Insight

This is a standard Williamson ether-type synthesis (

Protocol A: Alkylation via Potassium Carbonate

Reagents:

-

2-Bromobenzenethiol (1.0 equiv)

-

Ethyl Iodide (1.2 equiv) [Preferred over bromide for faster kinetics at lower temps]

-

Potassium Carbonate (

), anhydrous (2.0 equiv) -

Acetone (0.5 M concentration)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask. Add

and acetone. -

Addition: Add 2-bromobenzenethiol via syringe. The suspension may turn slightly yellow (thiolate formation).

-

Alkylation: Cool to 0°C. Add Ethyl Iodide dropwise to control exotherm.

-

Reaction: Warm to Room Temperature (RT) and stir for 4 hours.

-

Checkpoint: TLC (Hexanes) should show disappearance of the thiol (high

) and appearance of the sulfide.

-

-

Workup (Critical for Odor):

-

Filter off solids.[1]

-

Concentrate the filtrate.

-

Redissolve in Ethyl Acetate (EtOAc) and wash with 10% NaOH (removes unreacted thiol) followed by Bleach (Sodium Hypochlorite) solution (oxidizes trace stench).

-

Wash with brine, dry over

, and concentrate.

-

Data Validation (Self-Check):

-

1H NMR (

): Look for the ethyl group.-

~2.95 ppm (q,

-

~1.35 ppm (t,

-

Aromatic signals: Distinct doublets at ~7.55 (dd,

) and ~7.25 (dd,

-

~2.95 ppm (q,

Divergent Functionalization Pathways

The following diagram illustrates the strategic divergence possible from the parent scaffold.

Figure 1: Divergent synthetic pathways for 2-bromophenyl ethyl sulfide.

The Sulfur Switch: Selective Oxidation[2]

Controlling the oxidation state of sulfur is critical for SAR (Structure-Activity Relationship) studies.

Protocol B: Chemoselective Oxidation

| Target Product | Reagent (Stoichiometry) | Temp | Solvent | Key Mechanistic Note |

| Sulfoxide | mCPBA (1.0 - 1.1 equiv) | -78°C to 0°C | Electrophilic attack on S lone pair. Low temp prevents over-oxidation. | |

| Sulfone | mCPBA (2.5 - 3.0 equiv) | RT to Reflux | Second oxidation is slower (sulfoxide is electron-poor); requires excess oxidant/heat. |

Experimental Steps (Sulfoxide):

-

Dissolve mCPBA (1.0 equiv, purity corrected) in DCM and add dropwise over 30 mins.

-

Why? Localized high concentration of mCPBA leads to sulfone byproduct.

-

-

Quench with saturated

and -

Validation: The

protons become diastereotopic (magnetic non-equivalence due to chiral sulfur), appearing as a complex multiplet rather than a clean quartet.

The Carbon Handle: Suzuki-Miyaura Coupling

Challenge: Thioethers are "soft" ligands that can coordinate to Palladium (Pd), displacing phosphines and poisoning the catalyst. Furthermore, the ethyl group at the ortho-position creates steric hindrance.

Solution: Use electron-rich, bulky biaryl phosphine ligands (e.g., SPhos or XPhos ). These ligands bind Pd tightly (preventing displacement by S) and facilitate oxidative addition into the hindered C-Br bond.

Protocol C: SPhos-Mediated Suzuki Coupling

Reagents:

-

2-Bromophenyl ethyl sulfide (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst:

(2-5 mol%) + SPhos (4-10 mol%)-

Alternative: SPhos Pd G2 Precatalyst (recommended for consistency).

-

-

Base:

(3.0 equiv) -

Solvent: Toluene/Water (10:1)

Workflow:

-

Degassing (Crucial): Oxygen promotes homocoupling and catalyst decomposition. Sparge solvents with Argon for 15 mins.

-

Assembly: In a reaction vial, combine sulfide, boronic acid, base, and catalyst.

-

Reaction: Seal and heat to 80-100°C for 12 hours.

-

Visual Check: The reaction usually turns from dark red/brown to black (Pd black precipitation) upon completion.

-

-

Troubleshooting: If conversion is low, switch base to

and solvent to Dioxane/Water.

Catalytic Cycle Visualization:

Figure 2: Suzuki catalytic cycle highlighting the risk of sulfur poisoning (Inhibition Pathway).

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard alkylation protocols).

-

Baeuml, E., et al. "Selective Oxidation of Sulfides to Sulfoxides." Methods of Organic Chemistry (Houben-Weyl), Vol E 11, 1985.

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696, 2005. (SPhos/XPhos utility).

-

Dubbaka, S. R., & Vogel, P. "Palladium-Catalyzed Cross-Coupling Reactions of Organosulfur Compounds." Angewandte Chemie International Edition, 44(30), 4674-4710, 2005. (Review of sulfur tolerance).

Sources

- 1. Preparation of S-2-halophenyl-2,1-benzothiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]

- 3. derpharmachemica.com [derpharmachemica.com]

analytical techniques for quantifying 2-Bromophenyl ethyl sulfide in reaction mixtures

Executive Summary

2-Bromophenyl ethyl sulfide (2-BPES) is a critical organosulfur intermediate often utilized in palladium-catalyzed cross-coupling reactions (C-S bond formation), photoredox catalysis, and as a substrate for studying selective oxidation to sulfoxides.[1] Its quantification in reaction mixtures presents unique challenges due to the potential for oxidation (to sulfoxide/sulfone) and volatility.

This guide provides three validated workflows for the detection and quantification of 2-BPES:

-

GC-MS: The gold standard for trace analysis and complex reaction matrices.[1]

-

HPLC-UV: Ideal for routine purity analysis and non-volatile matrices.[1]

- H-NMR: The definitive method for structural confirmation and in situ reaction monitoring.[1]

Physicochemical Profile

Understanding the analyte's properties is the first step in method design. 2-BPES is a lipophilic liquid with a distinct isotopic signature due to the bromine atom.[1]

| Property | Value | Analytical Implication |

| CAS Number | 87424-98-4 | Unique Identifier |

| Formula | M+ peaks at m/z 216 and 218 | |

| Molecular Weight | 217.13 g/mol | Suitable for GC and LC-MS |

| Boiling Point | ~248°C (at 760 mmHg) | High enough for stable GC, low enough for elution |

| Solubility | Soluble in DCM, EtOAc, MeOH | Compatible with Reverse Phase LC & GC injection |

| UV Absorbance | Detectable by standard UV/DAD detectors |

Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: High-sensitivity quantification in complex reaction mixtures (e.g., crude reaction aliquots).[1]

Rationale: GC-MS is preferred over LC for this analyte because 2-BPES is semi-volatile and non-polar.[1] The Mass Spec detector provides specificity via the bromine isotopic pattern (

Instrument Configuration

-

System: Agilent 7890B/5977B or equivalent single quadrupole GC-MS.

-

Column: DB-5MS UI (30 m

0.25 mm-

Why: The 5% phenyl phase provides excellent separation for aromatic sulfides.

-

-

Inlet: Split/Splitless, 250°C.

-

Mode: Split 10:1 (for reaction monitoring) or Splitless (for trace impurity analysis).

-

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Temperature Program

| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |

| Initial | - | 60 | 1.0 |

| Ramp 1 | 20 | 280 | 3.0 |

| Total Run | - | - | ~15.0 min |

MS Detection Parameters (EI Source)

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Scan Mode: SIM (Selected Ion Monitoring) for quantification; Scan (50-350 amu) for identification.[1]